molecular formula C30H25NO4 B557722 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid CAS No. 205526-38-1

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid

Cat. No. B557722
CAS RN: 205526-38-1
M. Wt: 463,53 g/mole
InChI Key: VSGACONKQRJFGX-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, is a useful research compound. Its molecular formula is C30H25NO4 and its molecular weight is 463,53 g/mole. The purity is usually 95%.
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Scientific Research Applications

Hydrogel Formation

Fmoc-Diphenylalanine has been extensively studied for its ability to form hydrogels . Hydrogels are three-dimensional materials that can encapsulate high amounts of water or other biological fluids . The mechanical and functional properties of these hydrogels can vary based on the preparation method, solvent, pH, and other experimental parameters . Fmoc-Diphenylalanine hydrogels have been found to be biocompatible and suitable for various biomedical applications .

Tissue Engineering

The remarkable mechanical rigidity of Fmoc-Diphenylalanine hydrogels and their ability to support cell adhesion make them promising scaffolds for tissue engineering . The properties of these hydrogels, such as stiffness and matrix porosity, can be tuned by adjusting the peptide concentration .

Drug Delivery Systems

The ability of Fmoc-Diphenylalanine to form stable supramolecular hydrogels makes it a potential candidate for the development of drug delivery systems . These hydrogels can be used to encapsulate and deliver therapeutic agents in a controlled manner .

Biomedical Applications

Fmoc-Diphenylalanine hydrogels have been investigated for various biomedical applications due to their biocompatibility and ability to gel in physiological conditions . These include applications in regenerative medicine, wound healing, and as matrices for cell culture .

Fabrication of Biofunctional Materials

Fmoc-Diphenylalanine has been used to fabricate various biofunctional materials through the self-assembly of peptide derivatives . These materials can form supramolecular nanostructures and three-dimensional networks, which have potential applications in biotechnology .

Study of Protein Misfolding Diseases

Fmoc-Diphenylalanine and its analogues have been used to study protein misfolding diseases . These diseases, which include Alzheimer’s and Parkinson’s, are characterized by the aggregation of misfolded proteins . Studying the self-assembly of Fmoc-Diphenylalanine can provide insights into the mechanisms of these diseases .

Mechanism of Action

Target of Action

Fmoc-D-4,4’-Biphenylalanine, also known as Fmoc-D-Bip-OH or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1’-biphenyl]-4-yl)propanoic acid, is a derivative of phenylalanine Similar compounds, such as fmoc-phenylalanine (fmoc-f), have been found to exhibit antimicrobial properties, specifically against gram-positive bacteria .

Mode of Action

It is known that fmoc-amino acids (fmoc-aa), including fmoc-phenylalanine, exhibit antibacterial activity due to their surfactant properties . Surfactants are known to disrupt bacterial membranes, which may explain the antibacterial activity of these compounds .

Biochemical Pathways

It is known that fmoc-amino acids can self-assemble into hydrogels under physiological conditions . This property could potentially affect various biochemical pathways, particularly those involved in bacterial growth and biofilm formation .

Result of Action

Similar compounds, such as fmoc-phenylalanine, have been found to inhibit biofilm formation in staphylococcus aureus and pseudomonas aeruginosa, and even eradicate already formed biofilms .

Action Environment

The action of Fmoc-D-4,4’-Biphenylalanine can be influenced by various environmental factors. For instance, the self-assembly of Fmoc-amino acids into hydrogels is known to depend on the experimental conditions used during preparation . Additionally, the antibacterial activity of these compounds may be influenced by factors such as the presence of other substances, pH, and temperature .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4/c32-29(33)28(18-20-14-16-22(17-15-20)21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGACONKQRJFGX-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501133710
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid

CAS RN

205526-38-1
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205526-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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